4'-Methoxychalcone

Anti-aging Endothelial dysfunction Senescence

Select 4'-Methoxychalcone for its unique 4'-methoxy motif conferring distinct SAR: ineffective as HO-1 inducer, noncompetitive GST inhibition. Activates PPARγ at 5 μM—ideal for adipocyte differentiation and Nrf2 suppression studies. High purity (≥98%) ensures reproducibility.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 959-23-9
Cat. No. B191833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxychalcone
CAS959-23-9
Synonyms4'-methoxychalcone
4'-methoxychalcone, (E)-isomer
4'-methoxychalcone, (Z)-isome
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+
InChIKeyKJHHAPASNNVTSN-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methoxychalcone (CAS 959-23-9) Procurement Guide: Differentiated Chalcone Derivative for Metabolic and Anti-Cancer Research


4'-Methoxychalcone (4-MC; CAS 959-23-9) is a synthetic chalcone derivative, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, with a molecular weight of 238.28 g/mol [1]. It is characterized by a 4'-methoxy substitution on the A-ring of the chalcone backbone, distinguishing it from other methoxylated chalcone regioisomers. 4-MC is not naturally abundant but is a well-studied member of the chalcone class, noted for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) and modulate downstream adipogenic gene expression [2]. Commercial suppliers report a high purity standard, typically >99.9% by HPLC [3], ensuring reliable and reproducible experimental results for in vitro studies.

Why Simple Substitution of 4'-Methoxychalcone with Other Chalcones or Methoxychalcone Isomers Is Not Advisable in Research


The chalcone class encompasses a vast number of derivatives, yet their biological activities are exquisitely sensitive to the position and number of methoxy substitutions on the aromatic rings. A generic or isomeric substitution is not equivalent to 4'-Methoxychalcone. For example, a structure-activity relationship (SAR) study directly compared a panel of methoxychalcones and found that while a progressive increase in methoxy groups enhanced heme oxygenase-1 (HO-1) induction, a single methoxy group positioned solely at the 4' position (as in 4'-Methoxychalcone) was categorically ineffective as an HO-1 inducer in RAW264.7 macrophages [1]. This demonstrates that the specific 4'-methoxy motif confers a unique biological signature—distinct from both its less and more methoxylated analogs—which cannot be replicated by other chalcones. Furthermore, the inhibition mechanism against glutathione S-transferase (GST) is noncompetitive for 4-methoxychalcone, whereas other chalcones like 4-fluorochalcone act via a competitive mechanism [2], highlighting that even small structural variations lead to fundamentally different modes of action. Therefore, substituting 4'-Methoxychalcone with a seemingly similar 'methoxychalcone' or another chalcone derivative is likely to produce divergent and unpredictable experimental outcomes.

Quantitative Evidence Guide: Differentiating 4'-Methoxychalcone's Biological Activity from Analogs


4'-Methoxychalcone vs. Fisetin: Comparative Anti-Senescence Activity in Human Aortic Endothelial Cells (HAECs)

4'-Methoxychalcone (4-MC) demonstrates superior potency and selectivity in eliminating senescent human aortic endothelial cells (HAECs) compared to the well-known senolytic agent fisetin. The quantified difference in therapeutic window supports 4-MC as a more targeted tool for senescence research [1].

Anti-aging Endothelial dysfunction Senescence

4'-Methoxychalcone vs. trans-Chalcone and Other Analogs: Comparative Cytotoxicity Profile Across Multiple Cancer Cell Lines

In a multi-cell line panel, 4-Methoxychalcone exhibited the lowest cytotoxic profile among the tested chalcones, a key differentiator for applications where potent toxicity is not the primary goal [1]. This is in stark contrast to Licochalcone A and trans-chalcone, which were more potently cytotoxic.

Cytotoxicity Cancer cell lines Chalcone analogs

4'-Methoxychalcone's Role in Enhancing Cisplatin-Induced Cytotoxicity: A Unique Chemosensitization Mechanism

4'-Methoxychalcone (4-MC) was identified as a small molecule that enhances the cytotoxicity of the chemotherapeutic drug cisplatin by suppressing the Nrf2-mediated defense mechanism in A549 lung cancer cells [1]. This mechanism was not observed for two other chalcone derivatives tested in the same study, establishing a unique functional role for 4-MC.

Chemosensitization Nrf2 inhibition Lung cancer

4'-Methoxychalcone vs. 4-Fluorochalcone: Divergent Mechanisms of Glutathione S-Transferase (GST) Inhibition

While 4-fluorochalcone is a more potent inhibitor of human GST, 4-methoxychalcone demonstrates a fundamentally different, noncompetitive mode of enzyme inhibition. This mechanistic distinction is critical for experimental design [1].

Enzyme inhibition GST Mechanism of action

4'-Methoxychalcone vs. 3',4',5'-Trimethoxychalcone: Differential Induction of the Cytoprotective Enzyme Heme Oxygenase-1 (HO-1)

A comprehensive SAR study revealed that the position and number of methoxy groups on the chalcone scaffold dictate the ability to induce the anti-inflammatory and cytoprotective enzyme HO-1. 4'-Methoxychalcone is unique in its inability to induce HO-1, in stark contrast to more highly methoxylated analogs [1].

Anti-inflammatory HO-1 induction SAR

4'-Methoxychalcone in Skin Whitening: Patented Formulation for Enhanced Stability

A patent document highlights that a specific soluble formulation of 4-methoxychalcone provides superior stability and prevents decomposition and coloring during manufacture and storage, a key advantage over existing whitening agents [1].

Skin whitening Melanin inhibition Formulation stability

Recommended Research and Industrial Applications for 4'-Methoxychalcone (CAS 959-23-9)


Metabolic Disease and Adipogenesis Research

Due to its potent and specific activation of PPARγ at a concentration of 5 μM, 4-MC is ideal for investigating adipocyte differentiation, insulin sensitivity, and metabolic syndrome [1]. Its lower cytotoxicity profile relative to other chalcones like Licochalcone A [2] makes it a superior choice for studies requiring prolonged exposure (e.g., 8-day differentiation protocols) without inducing significant cell death. Use 4-MC as a positive control for PPARγ activation in 3T3-L1 preadipocytes.

Senescence and Anti-Aging Studies in Endothelial Cells

For research on vascular aging and cellular senescence, 4-MC provides a significant advantage over the common senolytic agent fisetin due to its 2.4-fold higher selectivity index for senescent HAECs [3]. This enhanced selectivity allows for more targeted investigation of senescent cell clearance mechanisms in endothelial models with reduced confounding effects on healthy cells. 4-MC can serve as a more refined tool compound for validating senescence pathways.

Chemoresistance and Nrf2 Pathway Research

4-MC is uniquely suited for studies focused on overcoming drug resistance in cancer, particularly in the context of Nrf2-mediated defense mechanisms. Its demonstrated ability to suppress Nrf2/ARE signaling and enhance the cytotoxicity of cisplatin in A549 lung cancer cells [4] differentiates it from other chalcones and makes it a valuable chemical probe for investigating Nrf2 as a therapeutic target in oncology.

Formulation Development for Cosmeceuticals

In an industrial setting, the patented soluble formulation of 4-MC offers a tangible advantage in terms of stability and manufacturing [5]. This makes it a preferred candidate for developing new cosmeceutical products, particularly skin whitening formulations, as the technology addresses common challenges of decomposition and coloring, leading to more robust and reliable final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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